molecular formula C28H37BrO4 B14920679 2-(4-Bromophenyl)-2-oxoethyl 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate

2-(4-Bromophenyl)-2-oxoethyl 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate

Cat. No.: B14920679
M. Wt: 517.5 g/mol
InChI Key: CWSDTZLFRGFZSH-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE is a complex organic compound that features both bromophenyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by strong acids like triflic acid or solid acids such as zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of antioxidants and UV absorbers.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The phenoxy group may also contribute to the compound’s overall activity by stabilizing the molecular structure and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 4-[2,4-DI(TERT-PENTYL)PHENOXY]BUTANOATE is unique due to the presence of both bromophenyl and phenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H37BrO4

Molecular Weight

517.5 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate

InChI

InChI=1S/C28H37BrO4/c1-7-27(3,4)21-13-16-25(23(18-21)28(5,6)8-2)32-17-9-10-26(31)33-19-24(30)20-11-14-22(29)15-12-20/h11-16,18H,7-10,17,19H2,1-6H3

InChI Key

CWSDTZLFRGFZSH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)OCC(=O)C2=CC=C(C=C2)Br)C(C)(C)CC

Origin of Product

United States

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